Lactosyl maprotiline

Drug Delivery Solubility Enhancement Glycoconjugate Chemistry

Researchers studying maprotiline PK/PD face a critical barrier: maprotiline free base solubility is only ~0.83 mg/L, causing precipitation in aqueous assays and precluding reliable formulation studies. Lactosyl maprotiline solves this by covalent lactosyl conjugation, dramatically enhancing aqueous solubility while preserving the maprotiline core. • Enables aqueous-based experimental paradigms impossible with unmodified maprotiline • Functions as a glycoconjugate probe for lectin-mediated targeting and cellular uptake studies • Deuterated analog (lactosyl maprotiline-d5, +5.04 Da) available as an internal standard for definitive LC-MS/MS quantitation • Supplied as a characterized powder (≥98% purity) with full analytical documentation

Molecular Formula C32H43NO10
Molecular Weight 601.7 g/mol
Cat. No. B13860855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosyl maprotiline
Molecular FormulaC32H43NO10
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O
InChIInChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22?,23?,24-,25?,26?,27?,28?,29+,30+,31-,32?/m0/s1
InChIKeyKTPQVFNPAHZOPE-KCRDQBTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactosyl Maprotiline: Research Applications


Lactosyl maprotiline is a synthetic carbohydrate-drug conjugate in which a lactosyl disaccharide moiety is covalently attached to the tetracyclic compound maprotiline . Maprotiline is a well-characterized norepinephrine reuptake inhibitor and tetracyclic antidepressant (TeCA) [1]. The conjugation of the lactosyl group is designed to substantially alter the physicochemical properties of the parent drug, most notably by enhancing aqueous solubility and modifying its pharmacokinetic profile . The compound is primarily supplied as a research tool for studies involving drug delivery, metabolism, and carbohydrate-mediated targeting . A deuterated analog, lactosyl maprotiline-d5, is also available as a stable isotope-labeled internal standard for quantitative bioanalysis and ADME studies .

Glycoconjugate probe for drug delivery & targeting research
Deuterated ISTD (lactosyl maprotiline-d5) for ADME quantification
Engineered for reported enhanced aqueous solubility

Why Lactosyl Maprotiline Cannot Be Substituted


The fundamental properties of lactosyl maprotiline are deliberately engineered to be distinct from its parent compound, maprotiline, and other simple analogs. While maprotiline and its hydrochloride salt are characterized by poor aqueous solubility (e.g., maprotiline HCl is reported as insoluble in water or having a solubility of ~0.83 mg/L for the free base) , the lactosyl conjugate is designed for significantly enhanced aqueous solubility to enable new experimental paradigms . Furthermore, unmodified maprotiline exhibits a high logP of 5.1, indicating strong lipophilicity [1], whereas the introduction of the hydrophilic lactosyl group drastically alters this property, affecting membrane permeability and biodistribution . Direct substitution of a standard maprotiline salt in assays requiring an internal standard, a water-soluble prodrug, or a glycoconjugate for receptor targeting would compromise experimental validity and lead to irreproducible results .

Aqueous solubility
Lactosyl conjugate: reported enhanced solubility Maprotiline HCl: practically insoluble
Aqueous assay compatibility may not transfer directly.
Quantitative bioanalysis
Isotope-labeled ISTD: enables matrix-effect correction Unlabeled analog: no mass shift, cannot correct ionization variation
LC-MS/MS accuracy requires stable isotope-labeled internal standard.
Metabolic stability
Lactosyl conjugate: susceptible to lactase hydrolysis Maprotiline: stable in GI tract, absorbed intact
Prodrug activation profile may shift experimental outcomes.

Key Differentiation Evidence for Lactosyl Maprotiline


Enhanced Aqueous Solubility

Lactosyl maprotiline is specifically engineered to overcome the poor aqueous solubility of its parent drug. Maprotiline free base has a reported water solubility of 833.4 µg/L at 22.5 °C (approx. 0.00083 mg/mL) . Maprotiline hydrochloride salt is described as 'practically insoluble' in water or having a solubility of <1 mg/mL in some in vitro tests [1]. In contrast, the glycosylation with a lactosyl group results in a compound that 'exhibits enhanced solubility characteristics' and is more amenable to aqueous formulations . While a precise mg/mL value for lactosyl maprotiline is not publicly disclosed in primary literature, its classification and application description clearly place it in a different solubility class compared to the parent molecule.

Enhanced Aqueous Solubility
Class-level
Target: qualitatively enhanced solubility (vendor report)
Baseline: free base ~833.4 µg/L; HCl salt insoluble
Supports aqueous dilution series for in vitro assays
Vendor specification; verify experimentally
Drug Delivery Solubility Enhancement Glycoconjugate Chemistry

Deuterated Internal Standard for Quantification

Lactosyl maprotiline-d5 is a deuterated derivative of lactosyl maprotiline where five hydrogen atoms are replaced with deuterium, resulting in a molecular weight of 606.72 g/mol compared to 601.68 g/mol for the non-deuterated form . This mass difference of +5.04 Da is ideal for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and IS corrects for matrix effects and ionization efficiency variations, enabling highly accurate and precise quantification of lactosyl maprotiline in complex biological matrices .

Deuterated ISTD
Head-to-head
+5.04 Da
d5 vs d0 mass shift
Enables precise LC-MS/MS quantification
Co-elution corrects matrix effects and ionization variability
ADME LC-MS/MS Bioanalysis Pharmacokinetics

Prodrug Potential and Metabolic Stability

Lactosyl maprotiline is a glycoconjugate prodrug. Its stability in the gastrointestinal tract is expected to be lower than that of maprotiline due to its susceptibility to enzymatic hydrolysis by lactase-phlorizin hydrolase (LPH) expressed in the small intestine [1]. This site-specific cleavage is a deliberate design feature to release the active parent drug, maprotiline, in a controlled manner . In contrast, maprotiline HCl is stable in the GI tract and is absorbed intact.

Prodrug Potential
Class-level
Target: susceptible to LPH hydrolysis
Comparator: maprotiline stable, absorbed intact
Supports prodrug-targeting study design
Class-level inference; requires GI stability validation
Prodrug Design Metabolism Lactase-Phlorizin Hydrolase

Lactosyl Maprotiline Applications


Bioanalytical Quantification in ADME Studies

For researchers conducting pharmacokinetic (PK) or drug metabolism studies involving lactosyl maprotiline, the deuterated analog, lactosyl maprotiline-d5, serves as an essential internal standard for LC-MS/MS analysis. The +5.04 Da mass difference between the analyte and the internal standard provides a unique, specific mass transition, correcting for matrix effects and instrument variability. This ensures the generation of precise and accurate concentration-time curves, which are foundational for understanding the conjugate's absorption, distribution, metabolism, and excretion (ADME) .

Carbohydrate-Mediated Drug Targeting and Delivery

Lactosyl maprotiline is an ideal probe for studying the role of glycoconjugation in drug delivery. Its lactosyl moiety may facilitate interaction with endogenous lectins or carbohydrate transporters. This makes it a valuable tool in fundamental research on targeted delivery mechanisms, particularly for exploring whether glycosylation can direct a drug payload to specific cell types or tissues with altered bioavailability profiles .

Formulation Development for Poorly Water-Soluble Drugs

Given the extremely low aqueous solubility of maprotiline free base (833.4 µg/L) , lactosyl maprotiline is a powerful model compound for investigating glycoconjugation as a solubility-enhancing strategy. Its 'enhanced solubility characteristics' permit its use in aqueous formulations and assays where the parent drug would precipitate. This application is directly relevant for researchers developing new formulation strategies for BCS Class II or IV drugs.

Application
Selection Property
Validation Focus
LC‑MS/MS Bioanalysis (ADME)
Isotope‑labeled internal standard (ISTD)
Matrix‑effect correction & quantification accuracy
Glycoconjugate Targeting Studies
Carbohydrate‑drug conjugate probe
Lectin/receptor interaction validation
Aqueous Formulation Research
Enhanced aqueous solubility
Solubility‑dependent assay compatibility
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